molecular formula C17H15BrN2O2 B2502044 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 354540-88-8

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2502044
CAS No.: 354540-88-8
M. Wt: 359.223
InChI Key: DQHVSNBSRIQMHK-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a brominated benzamide derivative featuring a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. Its molecular formula is C₁₇H₁₅BrN₂O₂ (molecular weight: 371.22 g/mol). The compound is synthesized through phase-transfer-catalyzed cycloalkylation of intermediates such as N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide, followed by hydrolysis with concentrated sulfuric acid . The resulting racemic mixture (R and S isomers) crystallizes in a methanol solution, and its structure has been validated via X-ray diffraction using the SHELX software suite, a widely recognized tool for small-molecule refinement . The crystal structure reveals key hydrogen-bonding interactions, which influence its packing and stability .

Properties

IUPAC Name

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-13-8-6-12(7-9-13)17(22)19-14-3-1-4-15(11-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHVSNBSRIQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the brominated intermediate with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidinone ring or the benzamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Oxidation: Oxidized derivatives of the pyrrolidinone ring or benzamide moiety.

    Reduction: Reduced forms of the pyrrolidinone ring or benzamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is investigated for its potential as a pharmacophore in drug design. It has shown promise in modulating enzyme activities and receptor functions, particularly through the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways.

Mechanism of Action :

  • The compound interacts with specific molecular targets, potentially enhancing or inhibiting their activity depending on the context of use. This interaction may affect cyclic nucleotide signaling pathways, which play vital roles in neuronal signaling and other physiological processes.

Biological Studies

Research indicates that this compound may possess significant biological activities, including antimicrobial and anticancer properties. Studies have focused on its efficacy against different cancer cell lines and its potential role in treating infections.

Case Studies :

  • In vitro studies have demonstrated the compound's ability to inhibit tumor cell proliferation in specific cancer types, suggesting its utility as a lead compound for further development.

Materials Science

The unique structural features of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide make it a candidate for developing novel materials with specific properties. Its application in creating advanced materials can lead to innovations in various industries.

Summary of Applications

Application AreaDescription
Medicinal ChemistryInvestigated as a pharmacophore; potential for drug design targeting PDE enzymes
Biological StudiesAntimicrobial and anticancer properties; efficacy against cancer cell lines
Materials ScienceDevelopment of novel materials leveraging unique chemical properties

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and benzamide moiety are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzamide derivatives, where substituents on the benzamide core and the pendant aromatic ring dictate physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Substituents Melting Point Reported Activity Synthesis Method Reference
4-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₁₇H₁₅BrN₂O₂ 4-Bromo, 3-(2-oxopyrrolidin-1-yl)phenyl N/A N/A (structural focus) Phase-transfer catalysis, hydrolysis
4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₂₁H₂₃N₃O₅S 4-Morpholine-sulfonyl, 3-(2-oxopyrrolidin-1-yl)phenyl N/A Potential kinase inhibition (inferred) Suzuki coupling, sulfonylation
4-Bromo-N-[(1S)-2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-methylethyl]benzamide C₂₅H₂₈BrFN₄O₂ 4-Bromo, spiro-1,3,8-triazaspiro[4.5]decane, 3-fluorophenyl N/A Phospholipase D1/D2 inhibition Multi-step amidation, spirocyclic synthesis
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 4-Bromo, 5-fluoro, trifluoropropoxy, 2-chloro-6-fluorophenyl N/A Herbicidal or antimicrobial activity (inferred) Acylation with benzoyl chloride
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide C₁₈H₁₇BrN₂O₂ 4-Bromo, 2-phenylpyrrolidine N/A N/A (structural analog) Cycloalkylation, hydrolysis

Key Differences and Implications

This modification may improve bioavailability in drug design. The spiro-1,3,8-triazaspiro[4.5]decane moiety in introduces conformational rigidity, likely enhancing target binding specificity for phospholipases. Trifluoropropoxy and halogenated aryl groups in increase metabolic stability and lipophilicity, traits valuable in agrochemical applications.

Synthetic Routes :

  • The target compound’s synthesis employs phase-transfer catalysis , whereas and rely on multi-step amidation and acylation, respectively. Suzuki coupling in highlights the versatility of palladium-mediated reactions for introducing aryl groups.

The 2-oxopyrrolidinyl group in the target compound may confer neuropharmacological properties, as seen in nootropic agents.

Crystallographic Data :

  • The target compound’s crystal structure, refined via SHELX , reveals intermolecular hydrogen bonds (N–H···O and C–H···O), which stabilize its lattice . In contrast, and lack detailed crystallographic data, limiting insights into their packing behavior.

Biological Activity

4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bromine atom , a pyrrolidinone ring , and a benzamide moiety , which contribute to its chemical reactivity and biological interactions. The presence of the bromine atom enhances its electronic properties, making it a candidate for various pharmacological applications.

The biological activity of 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring and benzamide structure facilitate binding to these targets, potentially modulating their activity. Although the exact pathways remain under investigation, preliminary studies suggest that the compound may exhibit enzyme inhibition and receptor modulation capabilities.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may possess significant antimicrobial properties. For instance, studies on halogenated benzamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in treating resistant infections .

Anticancer Activity

The compound's structural features suggest potential anticancer activity, as benzamide derivatives have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Research on related compounds has demonstrated efficacy in inhibiting key proteins associated with cancer progression .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related benzamide derivatives:

  • Antimicrobial Efficacy : A study examined various halogenated benzamides, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA clinical isolates. These findings underscore the importance of structural modifications in enhancing antibacterial potency .
  • Mechanistic Insights : Global proteomics studies on related compounds have identified multiple targets involved in bacterial growth inhibition, including pathways regulating menaquinone biosynthesis and membrane integrity. Such insights are crucial for developing new antimicrobial agents based on the benzamide scaffold .
  • Cancer Research : Investigations into substituted phenyl benzamides have shown promising results in inhibiting tubulin polymerization, a critical process for cancer cell division. This mechanism positions these compounds as potential leads in cancer therapy .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against MRSA with MICs as low as 0.06 μg/mL
AnticancerInhibits tubulin polymerization; potential for cancer therapy
Enzyme InhibitionModulates enzyme activity; specific targets under investigation

Q & A

Q. What are the established synthetic routes for 4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and what key reagents are involved?

The compound is synthesized via multi-step reactions, typically starting with commercially available benzamide and pyrrolidinone derivatives. Key steps include:

  • Coupling reactions : Amide bond formation between 4-bromobenzoic acid derivatives and aniline intermediates using coupling agents like EDCI or HATU .
  • Functionalization : Introduction of the 2-oxopyrrolidinyl group via nucleophilic substitution or condensation reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How can researchers confirm the structural identity and purity of this compound?

Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton and carbon environments, particularly the bromophenyl and pyrrolidinone moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structurally analogous benzamide derivatives .

Q. What solvent systems are recommended for solubility testing of this compound?

While solubility data for this specific compound is limited, polar aprotic solvents (e.g., DMSO, DMF) are commonly used for benzamide derivatives. Methanol or ethanol may be suitable for recrystallization. Solubility can be experimentally determined via UV-Vis spectroscopy or HPLC under controlled pH and temperature .

Q. What spectroscopic signatures distinguish the 2-oxopyrrolidinyl group in this compound?

Key IR and NMR features include:

  • IR : A strong carbonyl stretch near 1680–1700 cm1^{-1} for the pyrrolidinone ring .
  • NMR : A singlet at ~2.5–3.0 ppm (CH2_2 groups adjacent to the carbonyl) and a deshielded proton signal near 7.5–8.0 ppm for the aromatic ring adjacent to the amide .

Q. How can researchers access computational data (e.g., molecular descriptors) for this compound?

PubChem and other databases provide calculated properties such as logP, topological polar surface area, and hydrogen bonding capacity. Quantum mechanical calculations (e.g., DFT) can optimize geometry and predict electronic properties .

Advanced Research Questions

Q. What strategies optimize the reaction yield during the synthesis of this compound?

Critical parameters include:

  • Temperature control : Maintaining 0–5°C during coupling reactions to minimize side products .
  • Catalyst selection : Using DMAP or pyridine to accelerate acylation .
  • Solvent choice : Anhydrous DMF or THF to enhance reagent solubility and reaction efficiency .

Q. How can computational methods predict the biological targets of this compound?

Molecular docking and QSAR modeling can identify potential interactions with enzymes (e.g., kinases) or receptors. For example:

  • Docking studies : Align the compound’s bromophenyl group into hydrophobic pockets of target proteins .
  • Pharmacophore mapping : Highlight the amide and pyrrolidinone groups as hydrogen-bond acceptors/donors .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical NMR shifts can arise from dynamic effects or crystal packing. Solutions include:

  • Variable-temperature NMR : To assess conformational flexibility .
  • Comparative analysis : Cross-referencing with structurally similar compounds in crystallographic databases .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC monitoring .
  • Plasma stability assays : Incubate with human plasma and quantify degradation via LC-MS .

Q. How can researchers design derivatives to enhance this compound’s pharmacological profile?

Rational modifications include:

  • Halogen substitution : Replacing bromine with fluorine to improve metabolic stability .
  • Pyrrolidinone ring functionalization : Introducing methyl or trifluoromethyl groups to modulate lipophilicity .
  • Biological testing : In vitro assays (e.g., cytotoxicity, enzyme inhibition) to validate structure-activity relationships .

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